In Vivo Antifungal Efficacy: Species-Dependent Comparison with Amphotericin B
In murine infection models, dermostatin demonstrated comparable in vivo activity to amphotericin B against Cryptococcus neoformans and Blastomyces dermatitidis, but was less effective against Candida albicans and Histoplasma capsulatum [1]. This species-specific efficacy profile differentiates dermostatin from amphotericin B, which is consistently effective across these pathogens but with higher nephrotoxicity.
| Evidence Dimension | In vivo antifungal efficacy (survival/protection in mouse models) |
|---|---|
| Target Compound Data | Comparable to amphotericin B against C. neoformans and B. dermatitidis; less effective against C. albicans and H. capsulatum |
| Comparator Or Baseline | Amphotericin B (heptaene polyene) |
| Quantified Difference | Species-dependent: no significant difference for C. neoformans/B. dermatitidis; amphotericin B superior for C. albicans/H. capsulatum |
| Conditions | Mouse systemic infection models; parenteral or oral administration |
Why This Matters
This species-selectivity profile may inform selection of dermostatin B as a research tool where differential activity against specific fungal pathogens is required, distinct from the broad-spectrum but more toxic amphotericin B.
- [1] Gordee RS, Butler TF, Narasimhachari N. The antifungal activity of dermostatin. Journal of Antibiotics. 1971;24(8):561-565. PMID: 5092791. View Source
